3,7-Dimethyl-4,6-octadien-3-ol
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Overview
Description
3,7-Dimethyl-4,6-octadien-3-ol, commonly known as geraniol, is a naturally occurring monoterpenoid alcohol with a rose-like scent. It is found in various plants, including roses, lemongrass, and citronella. Geraniol has been extensively studied for its potential applications in various fields, including food, cosmetics, and medicine.
Mechanism Of Action
The mechanism of action of geraniol varies depending on its application. In medicine, geraniol has been shown to induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways. In agriculture, geraniol has been shown to disrupt the nervous system of insects, leading to paralysis and death. In food, geraniol acts as a flavoring agent by binding to taste receptors on the tongue.
Biochemical And Physiological Effects
Geraniol has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial properties. It has also been shown to modulate various signaling pathways, including the MAPK and PI3K/Akt pathways.
Advantages And Limitations For Lab Experiments
Geraniol has several advantages as a research tool, including its availability, low cost, and ease of synthesis. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on geraniol. In medicine, further studies are needed to elucidate the mechanisms underlying its anticancer, anti-inflammatory, and neuroprotective effects. In agriculture, further studies are needed to optimize its use as a natural insecticide and repellent. In food, further studies are needed to explore its potential applications as a preservative and flavoring agent. Overall, geraniol has great potential for various applications and warrants further research.
Synthesis Methods
Geraniol can be synthesized through various methods, including chemical synthesis, microbial fermentation, and plant extraction. Chemical synthesis involves the reaction of citral, a compound found in lemongrass oil, with an alkali metal hydride. Microbial fermentation involves the use of microorganisms such as yeast and bacteria to produce geraniol from glucose or other carbon sources. Plant extraction involves the isolation of geraniol from plant sources using solvents such as hexane or ethanol.
Scientific Research Applications
Geraniol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and food. In medicine, geraniol has been shown to have anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. It has also been shown to have potential applications in the treatment of Alzheimer's disease, diabetes, and cardiovascular disease. In agriculture, geraniol has been shown to have insecticidal and repellent properties, making it a potential alternative to synthetic insecticides. In food, geraniol is used as a flavoring agent and preservative.
properties
CAS RN |
18479-54-4 |
---|---|
Product Name |
3,7-Dimethyl-4,6-octadien-3-ol |
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(4E)-3,7-dimethylocta-4,6-dien-3-ol |
InChI |
InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h6-8,11H,5H2,1-4H3/b8-6+ |
InChI Key |
QLRNLHNEZFMRSR-UHFFFAOYSA-N |
Isomeric SMILES |
CCC(C)(/C=C/C=C(C)C)O |
SMILES |
CCC(C)(C=CC=C(C)C)O |
Canonical SMILES |
CCC(C)(C=CC=C(C)C)O |
Other CAS RN |
18479-54-4 |
synonyms |
3,7-dimethyl-4,6-octadien-3-ol |
Origin of Product |
United States |
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